molecular formula C15H16N2O4S B2635898 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1219903-15-7

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No. B2635898
CAS RN: 1219903-15-7
M. Wt: 320.36
InChI Key: XIZCLMPIUNRQIF-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, also known as DT-010, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Agents Synthesis

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide and its derivatives have been explored in the synthesis of compounds with potential antimicrobial properties. For instance, compounds bearing the 1,3-oxazole fragment, similar to the core structure of the mentioned chemical, have been synthesized and evaluated for antimicrobial activity. These compounds have been found to exhibit significant anti-staphylococcus and antifungal activities, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020). Furthermore, derivatives of 1,3-oxazole have been synthesized and screened for antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans, showcasing the utility of these compounds in developing new antimicrobial therapies (Medicinal Chemistry Research, 2011).

Chemical Synthesis and Structural Studies

The compound has also been a part of studies focusing on chemical synthesis and structural analysis of related compounds. For example, studies involving the synthesis of oxazole derivatives through copper-catalyzed intramolecular cyclization have been reported, highlighting the compound's relevance in chemical synthesis processes (The Journal of organic chemistry, 2012). Additionally, structural studies of similar compounds, like the analysis of thiatriazine rings, provide insights into the chemical properties and potential applications of these compounds in various fields (Acta Crystallographica Section E-structure Reports Online, 2006).

Novel Compound Synthesis and Biological Activities

The structure of this compound has prompted research into the synthesis of novel compounds and exploration of their biological activities. Studies have been conducted to synthesize new compounds based on the oxazole structure and evaluate their diuretic, antimicrobial, and other biological activities (Acta poloniae pharmaceutica, 2009). These efforts aim to develop new therapeutic agents by harnessing the chemical properties of the compound.

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-15(16-9-11-6-7-22(19,20)10-11)13-8-14(21-17-13)12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZCLMPIUNRQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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